
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique est un composé hétérocyclique qui présente à la fois des motifs furanne et chromène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction de dérivés de furanne avec des précurseurs de chromène en présence de catalyseurs peut produire le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliqueraient probablement des versions évolutives des méthodes de synthèse en laboratoire. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et l’optimisation des conditions de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des furanones.
Réduction : Le motif chromène peut être réduit pour former des dihydrochromènes.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle furanne.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : La substitution électrophile peut être facilitée par des réactifs comme le brome (Br₂) ou l’acide sulfurique (H₂SO₄).
Principaux produits
Oxydation : Furanones et autres dérivés oxydés.
Réduction : Dihydrochromènes et composés apparentés.
Substitution : Divers furannes et chromènes substitués.
Applications de la recherche scientifique
L’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique n’est pas entièrement compris, mais on pense qu’il interagit avec diverses cibles moléculaires. Les motifs furanne et chromène peuvent interagir avec les enzymes et les récepteurs, entraînant des effets biologiques tels que l’inhibition enzymatique ou la modulation des récepteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide furan-2-carboxylique : Partage le cycle furanne mais ne possède pas le motif chromène.
Acide chromène-3-carboxylique : Contient la structure chromène mais pas le cycle furanne.
Acide furan-2,5-dicarboxylique : Un autre dérivé de furanne avec différents groupes fonctionnels.
Unicité
L’acide 2-(furan-3-yl)-4-oxo-4H-chromene-3-carboxylique est unique en raison de la combinaison des cycles furanne et chromène en une seule molécule
Propriétés
Numéro CAS |
89002-87-9 |
|---|---|
Formule moléculaire |
C14H8O5 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
2-(furan-3-yl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-12-9-3-1-2-4-10(9)19-13(11(12)14(16)17)8-5-6-18-7-8/h1-7H,(H,16,17) |
Clé InChI |
DCQVSUFAPGPNLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=COC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
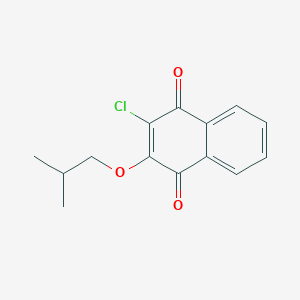
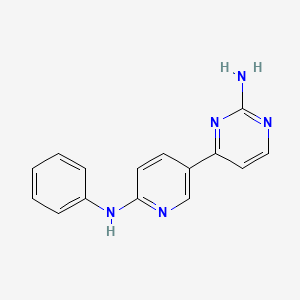
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)
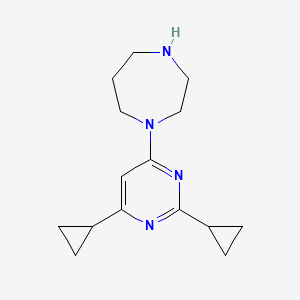

![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)
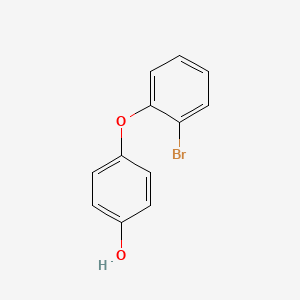


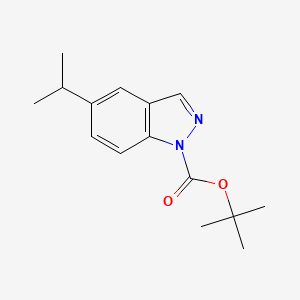
![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


